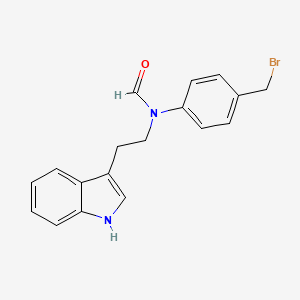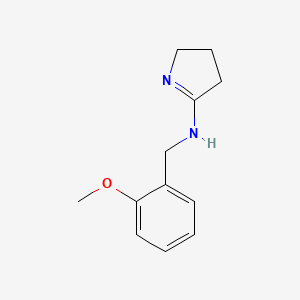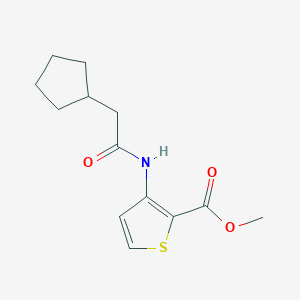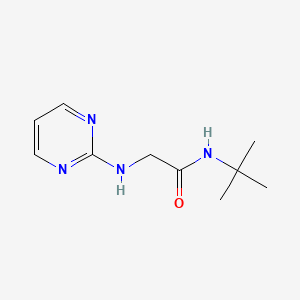
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is a complex organic compound that features both a bromomethyl group and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide typically involves the reaction of 4-(bromomethyl)benzoic acid with 2-(indol-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the indole moiety.
Coupling Reactions: The indole group can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions may modify the indole moiety.
Applications De Recherche Scientifique
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its unique chemical properties may be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mécanisme D'action
The mechanism of action of (4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The indole moiety may interact with various receptors or enzymes, influencing signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Chloromethyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
(4-(Methyl)phenyl)-N-(2-indol-3-ylethyl)formamide: Lacks the halogen atom, which may affect its reactivity and interactions.
(4-(Bromomethyl)phenyl)-N-(2-pyridyl)formamide: Contains a pyridine ring instead of an indole moiety.
Uniqueness
(4-(Bromomethyl)phenyl)-N-(2-indol-3-ylethyl)formamide is unique due to the presence of both a bromomethyl group and an indole moiety. This combination of functional groups provides distinct chemical properties and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C18H17BrN2O |
|---|---|
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
N-[4-(bromomethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C18H17BrN2O/c19-11-14-5-7-16(8-6-14)21(13-22)10-9-15-12-20-18-4-2-1-3-17(15)18/h1-8,12-13,20H,9-11H2 |
Clé InChI |
HLPYSWPEFOHTGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCN(C=O)C3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Bromopyridin-3-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906120.png)

![3,4-Difluoro-5-isopropyl-2-methoxy-11-oxo-6,11-dihydro-5H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B14906132.png)



![(4-Bromophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14906142.png)



![[2-[2,6-bis(2-fluorophenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14906186.png)



